molecular formula C21H23N3O4S B2580421 Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-85-8

Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2580421
CAS RN: 851947-85-8
M. Wt: 413.49
InChI Key: KBJFIKNFQLRPDR-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicine: Neuroprotective and Anti-neuroinflammatory Agents

This compound has shown promise in the medical field as a potential neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation. Additionally, they have been found to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in human neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Tuberculosis Treatment

In the fight against tuberculosis, especially drug-resistant strains, derivatives of this compound have been designed as growth inhibitors of Mycobacterium tuberculosis. These derivatives exhibit nanomolar activity against replicating bacteria and low micromolar activity against non-replicating bacteria, making them potent candidates for further drug development .

Cancer Research

The structural motif of this compound is found in various derivatives that have been synthesized and tested for cytotoxic activity against human cancer cell lines. These studies are crucial for developing new anticancer drugs and understanding how structural changes in molecules can affect their biological activity .

Material Science: Organic Electronics

In material science, particularly in the development of organic electronics, derivatives of Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could be used as intermediates in synthesizing compounds for organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science: Catalysis

While direct applications in environmental science are not explicitly mentioned, the chemical structure of this compound suggests potential use in catalysis. Catalysts derived from similar structures could be employed in environmental remediation processes, such as the breakdown of pollutants or the synthesis of environmentally friendly materials .

Solar Energy: Perovskite Solar Cells

The compound’s derivatives could be involved in the manufacture of perovskite solar cells. These solar cells are a promising technology due to their high efficiency and potential for low-cost production. The compound could play a role in the sustainable solvent selection process for industrial manufacture .

Antimicrobial and Antifungal Drugs

Thiazole and thiadiazole derivatives, which share a similar core structure with this compound, are known for their broad range of biological activities, including antimicrobial and antifungal properties. This suggests that Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could be a precursor in synthesizing new drugs in these categories .

properties

IUPAC Name

ethyl 5-(3-methylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-28-21(27)18-15-11-29-19(22-16(25)10-12(2)3)17(15)20(26)24(23-18)14-8-6-13(4)7-9-14/h6-9,11-12H,5,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJFIKNFQLRPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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